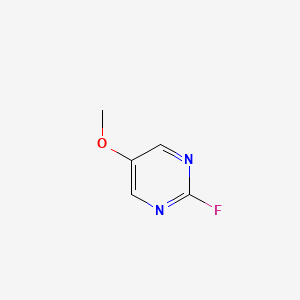![molecular formula C6H14N2O2 B6166857 3-methyl-2-[methyl(nitroso)amino]butan-1-ol CAS No. 1823507-82-9](/img/no-structure.png)
3-methyl-2-[methyl(nitroso)amino]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-methyl-2-[methyl(nitroso)amino]butan-1-ol” is a chemical compound with the CAS Number: 1823507-82-9 . Its IUPAC name is N-(1-hydroxy-3-methylbutan-2-yl)-N-methylnitrous amide . The molecular weight of this compound is 146.19 .
Molecular Structure Analysis
The InChI code for “3-methyl-2-[methyl(nitroso)amino]butan-1-ol” is 1S/C6H14N2O2/c1-5(2)6(4-9)8(3)7-10/h5-6,9H,4H2,1-3H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Safety and Hazards
The safety data sheet for a similar compound, DL-3-Methyl-2-butanol, suggests that it is a flammable liquid and vapor, and it can be harmful if inhaled . It’s recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of fire, use CO2, dry chemical, or foam for extinction .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-2-[methyl(nitroso)amino]butan-1-ol involves the reaction of 3-methyl-2-butanone with hydroxylamine hydrochloride to form 3-methyl-2-(hydroxyamino)butan-1-one, which is then reacted with methyl nitrite to form 3-methyl-2-[methyl(nitroso)amino]butan-1-one. The nitroso group is then reduced to an amino group using sodium dithionite, followed by the addition of a methyl group using methyl iodide and potassium carbonate. Finally, the resulting compound is treated with sodium borohydride to obtain 3-methyl-2-[methyl(nitroso)amino]butan-1-ol.", "Starting Materials": [ "3-methyl-2-butanone", "hydroxylamine hydrochloride", "methyl nitrite", "sodium dithionite", "methyl iodide", "potassium carbonate", "sodium borohydride" ], "Reaction": [ "3-methyl-2-butanone is reacted with hydroxylamine hydrochloride in the presence of sodium acetate to form 3-methyl-2-(hydroxyamino)butan-1-one.", "3-methyl-2-(hydroxyamino)butan-1-one is reacted with methyl nitrite in the presence of sodium acetate to form 3-methyl-2-[methyl(nitroso)amino]butan-1-one.", "The nitroso group in 3-methyl-2-[methyl(nitroso)amino]butan-1-one is reduced to an amino group using sodium dithionite in the presence of sodium hydroxide.", "Methyl iodide and potassium carbonate are added to the reaction mixture to add a methyl group to the amino group, forming 3-methyl-2-[methyl(nitroso)amino]butan-1-amine.", "Finally, 3-methyl-2-[methyl(nitroso)amino]butan-1-amine is treated with sodium borohydride to obtain 3-methyl-2-[methyl(nitroso)amino]butan-1-ol." ] } | |
Número CAS |
1823507-82-9 |
Nombre del producto |
3-methyl-2-[methyl(nitroso)amino]butan-1-ol |
Fórmula molecular |
C6H14N2O2 |
Peso molecular |
146.2 |
Pureza |
96 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



